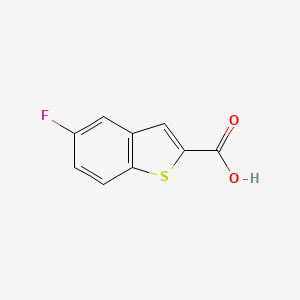

5-Fluoro-1-benzothiophene-2-carboxylic acid

CAS No.: 70060-13-8

Cat. No.: VC1977552

Molecular Formula: C9H5FO2S

Molecular Weight: 196.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 70060-13-8 |

|---|---|

| Molecular Formula | C9H5FO2S |

| Molecular Weight | 196.2 g/mol |

| IUPAC Name | 5-fluoro-1-benzothiophene-2-carboxylic acid |

| Standard InChI | InChI=1S/C9H5FO2S/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4H,(H,11,12) |

| Standard InChI Key | PLVPMOSTGNZKQQ-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=C1F)C=C(S2)C(=O)O |

| Canonical SMILES | C1=CC2=C(C=C1F)C=C(S2)C(=O)O |

Introduction

Chemical Structure and Properties

Physical Properties

5-Fluoro-1-benzothiophene-2-carboxylic acid exists as a solid at room temperature with a melting point ranging from 240-243°C . The compound has a molecular weight of 196.20 g/mol and a molecular formula of C₉H₅FO₂S . The presence of the fluorine atom and carboxylic acid group contributes to its physical properties, including solubility and stability.

Table 1: Physical Properties of 5-Fluoro-1-benzothiophene-2-carboxylic acid

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₅FO₂S | |

| Molecular Weight | 196.20 g/mol | |

| Physical State | Solid | |

| Melting Point | 240-243°C | |

| CAS Number | 70060-13-8 | |

| Purity (Commercial) | 95-97% |

Structural Identification

The structural identification of 5-Fluoro-1-benzothiophene-2-carboxylic acid can be confirmed through various analytical methods and identifiers. The compound features a benzothiophene core with a fluorine atom at the 5-position and a carboxylic acid group at the 2-position.

Table 2: Structural Identifiers of 5-Fluoro-1-benzothiophene-2-carboxylic acid

Synthesis and Preparation

The synthesis of 5-Fluoro-1-benzothiophene-2-carboxylic acid can be achieved through several methods. One common approach involves the condensation reaction of sulfur with an α-methylene carbonyl compound and an α-cyano ester to form aminothiophene derivatives. Another potential synthetic route includes the oxidation of 5-Fluoro-1-benzothiophene-2-carbaldehyde, which converts the aldehyde group to a carboxylic acid group.

Chemical Reactivity

Oxidation Reactions

5-Fluoro-1-benzothiophene-2-carboxylic acid can undergo various oxidation reactions. While the carboxylic acid group is already in a high oxidation state, the thiophene ring can be oxidized, potentially forming sulfoxides or sulfones. Common oxidizing agents used for such reactions include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction Reactions

Reduction reactions of 5-Fluoro-1-benzothiophene-2-carboxylic acid primarily target the carboxylic acid group, which can be reduced to produce corresponding alcohols or aldehydes. Reducing agents commonly employed include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution Reactions

The fluorine atom at the 5-position of 5-Fluoro-1-benzothiophene-2-carboxylic acid can participate in nucleophilic aromatic substitution reactions. Additionally, the carboxylic acid group can undergo various substitution reactions to form derivatives such as esters, amides, and acid halides. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Biological Activity

Antimicrobial Properties

Studies have shown that 5-Fluoro-1-benzothiophene-2-carboxylic acid exhibits inhibitory effects against several bacterial strains, suggesting potential applications as an antimicrobial agent. The presence of the fluorine atom enhances the compound's ability to interact with biological molecules, potentially leading to inhibition of enzymes or receptors involved in microbial growth and proliferation.

| Biological Activity | Observations | Potential Mechanism | Reference |

|---|---|---|---|

| Antimicrobial | Inhibitory effects against bacterial strains | Inhibition of enzymes involved in microbial processes | |

| Anticancer | Reduced cancer cell viability and increased apoptosis markers | Modulation of signaling pathways critical in cancer progression | |

| Enzyme Inhibition | Potential inhibition of specific enzymes | Interaction with target proteins due to enhanced binding affinity |

Applications

Pharmaceutical Research

5-Fluoro-1-benzothiophene-2-carboxylic acid serves as a valuable building block in pharmaceutical research and development. Its unique structure makes it a useful scaffold for designing potential therapeutic agents, particularly in the areas of antimicrobial and anticancer drug development . The compound's fluorine substitution enhances its metabolic stability and bioavailability, potentially improving its pharmacokinetic properties.

Material Science

In the field of material science, 5-Fluoro-1-benzothiophene-2-carboxylic acid contributes to the development of advanced materials such as organic semiconductors and light-emitting diodes (OLEDs) . Its structural features, including the fluorine atom and carboxylic acid group, provide unique electronic properties that are valuable in creating materials with specific conductivity and luminescence characteristics.

Agricultural Chemistry

The compound has applications in agricultural chemistry, where it can be utilized in the development of herbicides, fungicides, and other agrochemicals . Its biological activities, particularly its antimicrobial properties, make it a candidate for creating more effective and environmentally friendly agricultural products.

Comparison with Related Compounds

Table 4: Comparison of 5-Fluoro-1-benzothiophene-2-carboxylic acid with Related Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume